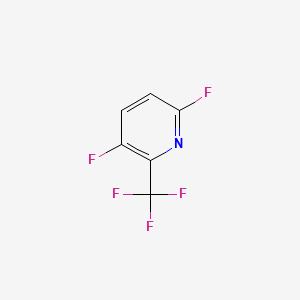

3,6-Difluoro-2-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,6-Difluoro-2-(trifluoromethyl)pyridine” is a chemical compound that belongs to the class of trifluoromethylpyridines . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including “3,6-Difluoro-2-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of “3,6-Difluoro-2-(trifluoromethyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The SMILES string for this compound is Fc1ccc(F)c(n1)C(F)(F)F .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-Difluoro-2-(trifluoromethyl)pyridine” include a molecular weight of 183.08 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.

Applications De Recherche Scientifique

Direct Metalation and Functionalization

3,6-Difluoro-2-(trifluoromethyl)pyridine serves as a key intermediate for selective metalation and subsequent functionalization. Schlosser and Marull (2003) demonstrated that depending on the reagent, this compound can be selectively metalated at the 3- or 6-position, leading to its functionalization in a regioselective manner. This process enables the preparation of various trifluoromethyl-substituted pyridinecarboxylic acids straightforwardly and without regioisomeric contamination, underscoring its utility in synthesizing complex organic molecules (Schlosser & Marull, 2003).

Synthesis of Functionalized Pyridine Derivatives

Benmansour et al. (2000) explored the reactivity of lithiated intermediates derived from 3,6-Difluoro-2-(trifluoromethyl)pyridine, leading to the synthesis of various functionalized pyridine derivatives. Their work highlights the compound's utility in nucleophilic substitution reactions, providing a pathway to synthesize a range of functionalized derivatives useful in further chemical synthesis and potentially in developing new materials and pharmaceuticals (Benmansour et al., 2000).

Trifluoromethylation of Pyridines

Further extending its application, Cottet and Schlosser (2002) successfully applied a literature method for the trifluoromethylation of 2-iodopyridines, converting them into 2-(trifluoromethyl)pyridines. This reaction highlights the efficiency of using 3,6-Difluoro-2-(trifluoromethyl)pyridine derivatives for introducing trifluoromethyl groups into pyridines, a modification that can significantly alter the physical and chemical properties of the resultant compounds, making them valuable in medicinal chemistry and materials science (Cottet & Schlosser, 2002).

Versatile Building Blocks for Research

The trifluoromethoxylation of pyridines and pyrimidines, as reported by Feng et al. (2016), showcases another dimension of 3,6-Difluoro-2-(trifluoromethyl)pyridine's applicability. Their work presents a scalable and operationally simple protocol for the regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines under mild conditions. The resultant trifluoromethoxylated products serve as versatile scaffolds for further chemical elaboration, opening avenues in the discovery and development of new drugs, agrochemicals, and materials (Feng et al., 2016).

Safety And Hazards

“3,6-Difluoro-2-(trifluoromethyl)pyridine” is considered hazardous. It is classified as a flammable liquid, and it can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

The demand for TFMP derivatives, including “3,6-Difluoro-2-(trifluoromethyl)pyridine”, has been increasing steadily in the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It is expected that many novel applications of TFMP will be discovered in the future .

Propriétés

IUPAC Name |

3,6-difluoro-2-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFPGPTXLNVIQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653371 |

Source

|

| Record name | 3,6-Difluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Difluoro-2-(trifluoromethyl)pyridine | |

CAS RN |

1099597-92-8 |

Source

|

| Record name | 3,6-Difluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)